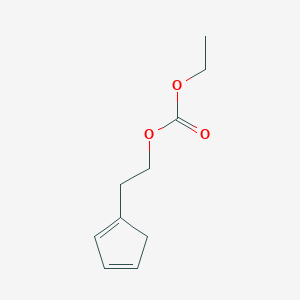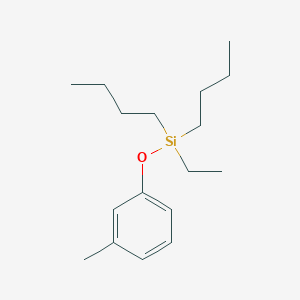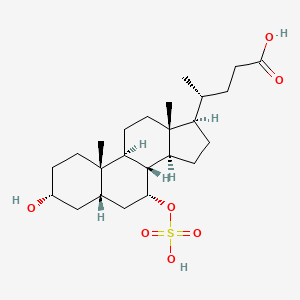
Chenodeoxycholic acid sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chenodeoxycholic acid sulfate is a bile acid derivative that plays a significant role in the digestion and absorption of fats. It is a sulfated form of chenodeoxycholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol. This compound is crucial for the emulsification of dietary fats and the absorption of fat-soluble vitamins.
準備方法
Synthetic Routes and Reaction Conditions
Chenodeoxycholic acid sulfate can be synthesized through the sulfation of chenodeoxycholic acid. The process typically involves the reaction of chenodeoxycholic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Chenodeoxycholic acid sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate ester can be reduced to regenerate the parent chenodeoxycholic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfate group.
Major Products
Oxidation: Oxidized derivatives such as 3-keto-chenodeoxycholic acid.
Reduction: Regenerated chenodeoxycholic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chenodeoxycholic acid sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
作用機序
Chenodeoxycholic acid sulfate exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis. The compound also facilitates the emulsification and absorption of dietary fats by forming micelles with lipids.
類似化合物との比較
Similar Compounds
Cholic Acid: Another primary bile acid with three hydroxyl groups.
Ursodeoxycholic Acid: An epimer of chenodeoxycholic acid with a different orientation of the hydroxyl group at the 7-position.
Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid.
Uniqueness
Chenodeoxycholic acid sulfate is unique due to its sulfated structure, which enhances its solubility and alters its interaction with bile acid receptors. This modification can lead to different biological effects compared to its non-sulfated counterparts.
特性
CAS番号 |
59132-31-9 |
|---|---|
分子式 |
C24H40O7S |
分子量 |
472.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)31-32(28,29)30/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChIキー |
DPVCTIYTPXYDMQ-BSWAIDMHSA-N |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


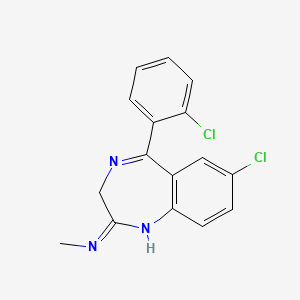
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

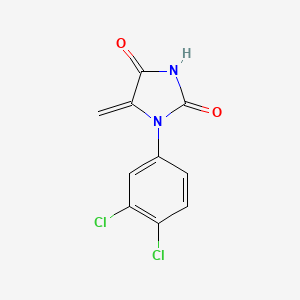
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
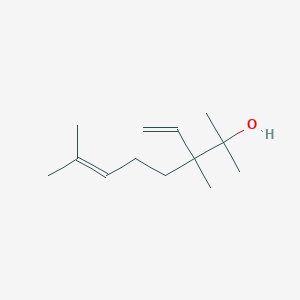
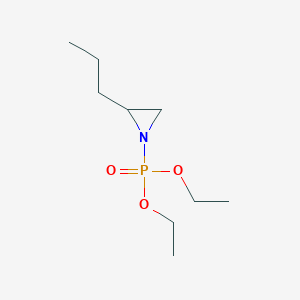
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
